molecular formula C11H22O3Si B6226579 2-{3-[(tert-butyldimethylsilyl)oxy]oxetan-3-yl}acetaldehyde CAS No. 2167748-73-2

2-{3-[(tert-butyldimethylsilyl)oxy]oxetan-3-yl}acetaldehyde

Cat. No. B6226579
CAS RN: 2167748-73-2
M. Wt: 230.4
InChI Key:
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Description

“2-{3-[(tert-butyldimethylsilyl)oxy]oxetan-3-yl}acetaldehyde” is a chemical compound with the IUPAC name 2-(3-((tert-butyldimethylsilyl)oxy)tetrahydrofuran-3-yl)acetaldehyde . It has a molecular weight of 244.41 .


Synthesis Analysis

The synthesis of this compound involves the use of tert-butyldimethylsilyl chloride (TBDMS-Cl) as a silylation agent. The reaction proceeds via N-tert-butyldimethylsilylimidazole as a very reactive silylating agent . This compound can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose .


Molecular Structure Analysis

The molecular formula of this compound is C12H24O3Si . The InChI code is 1S/C12H24O3Si/c1-11(2,3)16(4,5)15-12(6-8-13)7-9-14-10-12/h8H,6-7,9-10H2,1-5H3 .


Chemical Reactions Analysis

This compound is stable to aqueous base, but may be converted back to the alcohols under acidic conditions . It is also used as an important reagent in the total synthesis of various natural products .


Physical And Chemical Properties Analysis

This compound is a liquid at 20°C . It has a refractive index of 1.432 (lit.) , a boiling point of 165-167°C (lit.) , and a density of 0.915 g/mL at 25°C (lit.) .

Safety and Hazards

This compound may cause respiratory irritation, skin irritation, and serious eye irritation. It is also a flammable liquid and vapor .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-{3-[(tert-butyldimethylsilyl)oxy]oxetan-3-yl}acetaldehyde' involves the protection of the hydroxyl group in the oxetane ring, followed by the oxidation of the aldehyde group to form the desired product.", "Starting Materials": [ "3-hydroxyoxetane", "tert-butyldimethylsilyl chloride", "triethylamine", "acetaldehyde", "sodium chlorite", "acetic acid", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Protection of the hydroxyl group in 3-hydroxyoxetane with tert-butyldimethylsilyl chloride and triethylamine to form 3-{[(tert-butyldimethylsilyl)oxy]oxetan-3-yl}methanol", "Oxidation of the aldehyde group in acetaldehyde to form acetic acid and 2-{3-hydroxyoxetan-3-yl}acetaldehyde using sodium chlorite and acetic acid", "Protection of the hydroxyl group in 2-{3-hydroxyoxetan-3-yl}acetaldehyde with tert-butyldimethylsilyl chloride and triethylamine to form 2-{3-[(tert-butyldimethylsilyl)oxy]oxetan-3-yl}acetaldehyde" ] }

CAS RN

2167748-73-2

Product Name

2-{3-[(tert-butyldimethylsilyl)oxy]oxetan-3-yl}acetaldehyde

Molecular Formula

C11H22O3Si

Molecular Weight

230.4

Purity

95

Origin of Product

United States

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